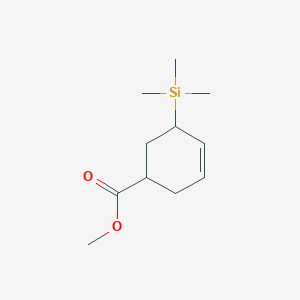
Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with a trimethylsilyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohexene derivatives with trimethylsilyl reagents under specific conditions. One common method is the hydrosilylation of cyclohexene derivatives followed by esterification. The reaction conditions often include the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The ester group can undergo hydrolysis or other reactions, leading to the formation of active intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Similar structure but lacks the trimethylsilyl group.
Cyclohexene-1-carboxylic acid: The carboxylic acid analog of the compound.
Trimethylsilyl cyclohexene: Lacks the ester group.
Uniqueness
Methyl 5-(trimethylsilyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the trimethylsilyl and ester groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
61518-41-0 |
|---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
methyl 5-trimethylsilylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H20O2Si/c1-13-11(12)9-6-5-7-10(8-9)14(2,3)4/h5,7,9-10H,6,8H2,1-4H3 |
InChI Key |
DRLZTMWICYBFHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CC(C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


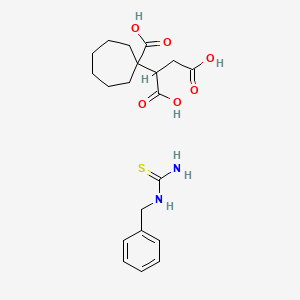

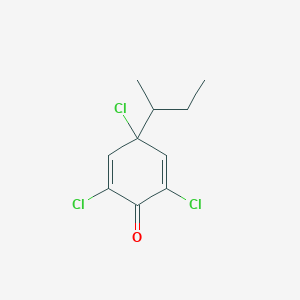
![Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)-](/img/structure/B14586452.png)
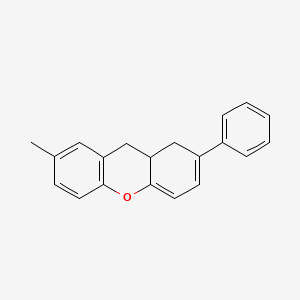
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)

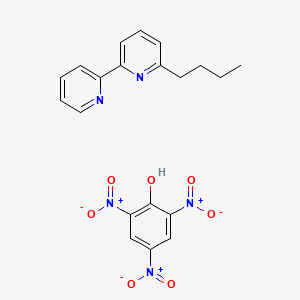
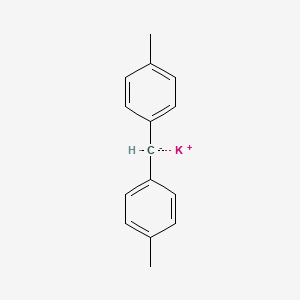
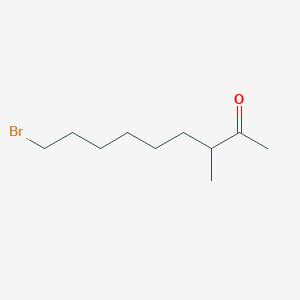
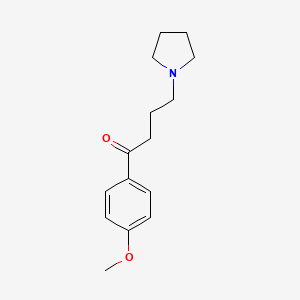

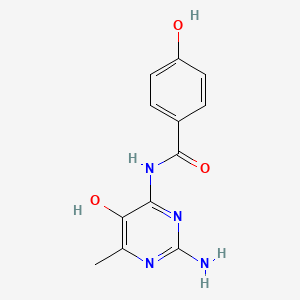
![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
